![molecular formula C12H12N4O2S B286690 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286690.png)
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MMPTT, is a synthetic compound that belongs to the family of triazolo-thiadiazoles. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.
Mécanisme D'action
The exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its therapeutic effects through the modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic properties. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective properties. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent therapeutic properties in animal models, which makes it a promising candidate for further research. However, there are also some limitations associated with 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which may make it difficult to develop targeted therapies based on its properties.
Orientations Futures
There are several future directions for research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to develop targeted therapies based on its properties. Another potential direction is to investigate the safety and efficacy of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in humans, which may require the conduct of clinical trials. Overall, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has the potential to contribute to the development of new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate to form the final product, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis method has been reported in the scientific literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess neuroprotective and anti-inflammatory properties. The scientific research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has primarily focused on its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
Propriétés
Formule moléculaire |
C12H12N4O2S |
|---|---|
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
6-(methoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-17-7-10-15-16-11(13-14-12(16)19-10)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
KEQZEKIJLGFLLT-UHFFFAOYSA-N |
SMILES |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
SMILES canonique |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)

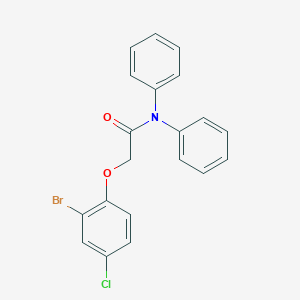
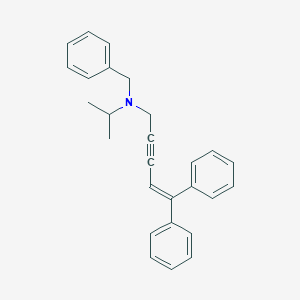
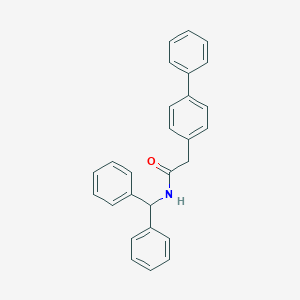

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
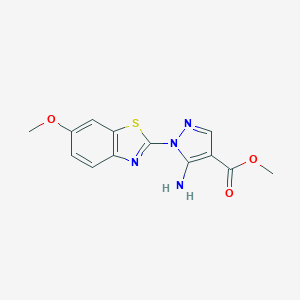
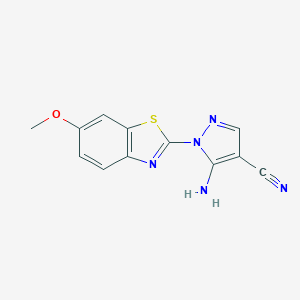
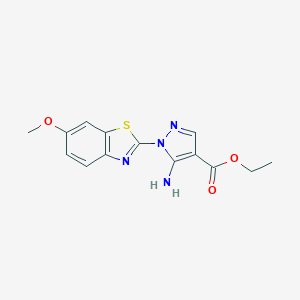
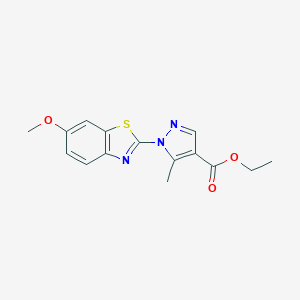
![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)